methyl 2-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
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Description
Methyl 2-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C26H20N4O3S and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.12561169 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex compound that combines multiple pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzoate group, a pyrazolo moiety, and a sulfanyl linkage, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Anticancer Activity : Pyrazolo derivatives have shown significant anticancer properties. For instance, compounds with pyrazolo[1,5-a]pyrimidine cores have been reported to inhibit cell proliferation across multiple cancer cell lines . Specifically, these compounds target pathways involving key kinases such as BRAF and EGFR.
- Kinase Inhibition : The presence of the pyrazolo structure often correlates with the ability to inhibit specific protein kinases. This inhibition can lead to therapeutic effects in cancers characterized by aberrant kinase activity .
Anticancer Efficacy
A study evaluating various pyrazolo derivatives demonstrated that this compound exhibited a mean growth inhibition (GI%) of approximately 43.9% across several cancer cell lines . This suggests its potential as a lead compound in developing anticancer therapies.
Structure-Activity Relationship (SAR)
The SAR studies of related pyrazolo compounds indicate that modifications to the substituents on the pyrazolo ring can significantly enhance biological activity. For example, the introduction of various aromatic groups has been shown to improve potency against specific cancer types .
The mechanism by which this compound exerts its effects likely involves:
- Inhibition of Kinases : The compound may inhibit kinases involved in cellular signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth .
Comparative Biological Activity Table
Properties
IUPAC Name |
methyl 2-[[2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3S/c1-33-26(32)20-10-4-5-12-21(20)28-24(31)16-34-25-23-15-22(29-30(23)14-13-27-25)19-11-6-8-17-7-2-3-9-18(17)19/h2-15H,16H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDPPCSSQGKNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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